molecular formula C10H14ClN B1601999 5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride CAS No. 6271-86-9

5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride

Cat. No. B1601999
CAS RN: 6271-86-9
M. Wt: 183.68 g/mol
InChI Key: XMUPWWWCXWCLQU-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1-naphthylamine is an important aromatic amine compound. It is used as a reagent in the synthesis of GoSlo-SR-5-69, a potent activator of large conductance Ca2±activated K+ (BK) channels . It is also used as a reagent in the synthesis of benzopyrans and related compounds as inhibitors of the hypoxia inducible factor pathway .


Molecular Structure Analysis

The molecular formula of 5,6,7,8-Tetrahydro-1-naphthylamine is C10H13N . The molecular weight is 147.22 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

5,6,7,8-Tetrahydro-1-naphthylamine is used as a reagent in the synthesis of various compounds. For example, it is used in the synthesis of GoSlo-SR-5-69, a potent activator of large conductance Ca2±activated K+ (BK) channels . It is also used in the synthesis of benzopyrans and related compounds as inhibitors of the hypoxia inducible factor pathway .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydro-1-naphthylamine has a melting point of 38 °C and a boiling point of 275-277 °C at 713 mm Hg . It has a density of 1.06 g/cm3 and a refractive index of n20/D 1.590 . It is miscible with alcohol . The compound is a clear yellow to brown liquid .

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis Methods : An improved synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine, a conformationally-locked analog of 2-(3-pyridyl)ethylamine, highlights significant enhancements over previous methods, suggesting its potential in various chemical applications (Dow & Schneider, 2001).
  • Hydrodenitrogenation Processes : Research on the hydrodenitrogenation of 1-naphthylamine using a sulfided NiMo/Al2O3 catalyst revealed the formation of several compounds, including 5,6,7,8-tetrahydro-1-naphthylamine, providing insights into reaction mechanisms and potential industrial applications (Zhao, Czyzniewska, & Prins, 2003).

Applications in Organic Chemistry

  • Derivatives and Reactions : Research on the synthesis of sulfonated derivatives of 5,6,7,8-tetrahydro-1-naphthylamine explores various chemical reactions and derivatives, potentially useful in organic synthesis and material science (Courtin, 1981).
  • Role in Monoamine Oxidase Inhibitors : A study on the synthesis of 1,2,3,4-tetrahydro-1-naphthylamine hydrochloride, an intermediate for monoamine oxidase inhibitors, suggests its potential in the development of pharmaceuticals (Yu, 2013).

Biomedical Research and Pharmacology

  • Spasmolytic Agents : N-[(Benzoyloxy)alkyl]-1,2,3,4-tetrahydro-2-naphthylamine derivatives were synthesized and evaluated for their spasmolytic properties, indicating potential applications in medical treatment (Kanao et al., 1982).

Advanced Applications

  • Electropolymerization Studies : Research on the electrochemical polymerization of 1-naphthylamine, related to 5,6,7,8-tetrahydro-1-naphthylamine, offers insights into the formation of polymer films with potential applications in materials science (Huang, Li, Lin, & Yu, 1995).

Safety and Hazards

5,6,7,8-Tetrahydro-1-naphthylamine is harmful if swallowed and may cause respiratory irritation . It causes skin irritation and serious eye irritation . Safety measures include removing to fresh air and keeping at rest in a position comfortable for breathing if inhaled . If you feel unwell, you should call a poison center or doctor/physician .

properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h3,5,7H,1-2,4,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUPWWWCXWCLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496662
Record name 5,6,7,8-Tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride

CAS RN

6271-86-9
Record name 1-Naphthalenamine, 5,6,7,8-tetrahydro-, hydrochloride (1:1)
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Record name 5,6,7,8-Tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthalenamine, 5,6,7,8-tetrahydro-, hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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